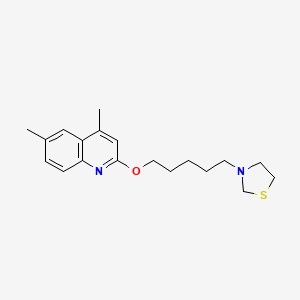
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is a heterocyclic organic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This bioorthogonal reaction can be performed under physiological conditions without the need for a catalyst, making it highly efficient and biocompatible . The reaction conditions are mild, often carried out at room temperature and neutral pH, which helps in maintaining the stability of the product .
Industrial Production Methods
Industrial production of thiazolidine derivatives may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity. These methods also focus on improving the pharmacokinetic properties of the compounds .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can further undergo functionalization for various applications .
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation strategies to study and manipulate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of cellular processes. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are used in the treatment of diabetes mellitus type 2.
Rhodanine: A related bioactive species featuring one carbonyl and one thiocarbonyl group.
Oxazolidine: A sulfur analog of thiazolidine with similar structural features.
Uniqueness
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the quinolinyloxy group enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Propiedades
Número CAS |
41288-24-8 |
|---|---|
Fórmula molecular |
C19H26N2OS |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-[5-(4,6-dimethylquinolin-2-yl)oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C19H26N2OS/c1-15-6-7-18-17(12-15)16(2)13-19(20-18)22-10-5-3-4-8-21-9-11-23-14-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3 |
Clave InChI |
KLZXYEFMBIATFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C)OCCCCCN3CCSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


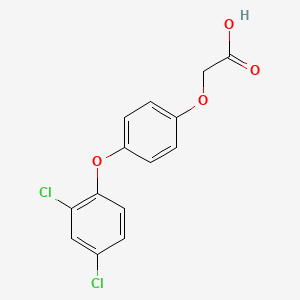
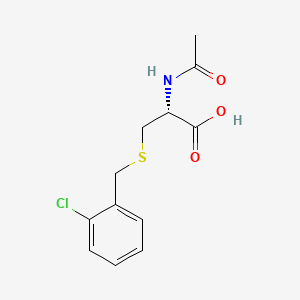
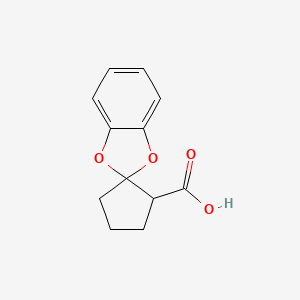


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
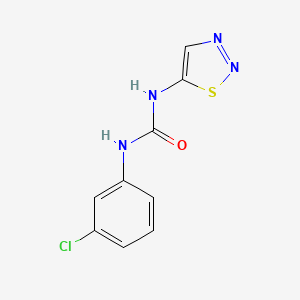
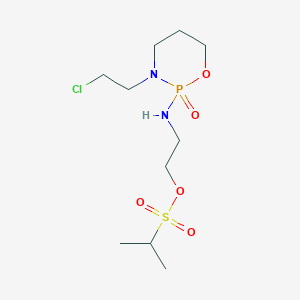
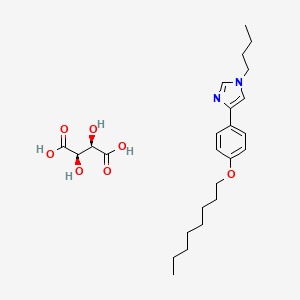
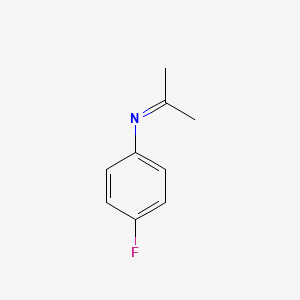

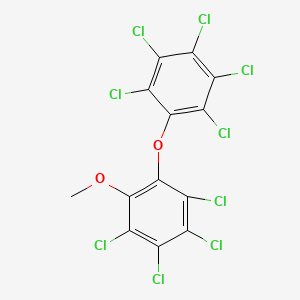
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
